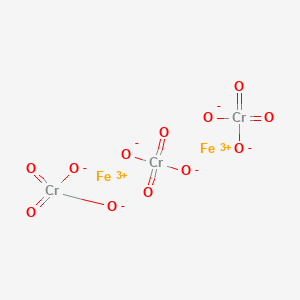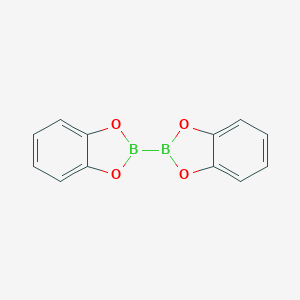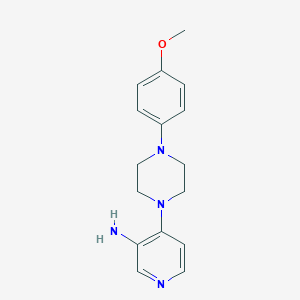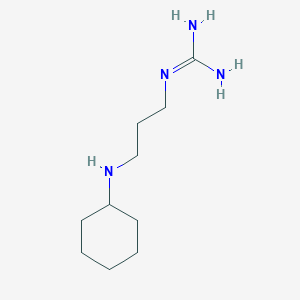
1-(3-(Cyclohexylamino)propyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Cyclohexylamino)propyl)guanidine, commonly known as CP-55,940, is a synthetic cannabinoid that has been extensively studied for its pharmacological properties. It is a potent agonist of the cannabinoid receptor CB1, which is widely distributed in the central nervous system. CP-55,940 is a valuable tool for investigating the endocannabinoid system and has potential applications in the treatment of various neurological disorders.
Mechanism of Action
CP-55,940 acts as a potent agonist of the CB1 receptor, which is widely distributed in the central nervous system. Activation of the CB1 receptor by CP-55,940 leads to the inhibition of neurotransmitter release, resulting in the modulation of various physiological processes such as pain sensation, appetite, and mood.
Biochemical and Physiological Effects:
CP-55,940 has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to modulate appetite, mood, and memory.
Advantages and Limitations for Lab Experiments
CP-55,940 is a valuable tool for investigating the endocannabinoid system and its role in various physiological processes. It has high potency and selectivity for the CB1 receptor, making it a useful tool for studying the pharmacology of this receptor. However, its use is limited by its potential for abuse and dependence, and its effects on other physiological processes such as cardiovascular function.
Future Directions
There are numerous future directions for research on CP-55,940. One area of interest is the development of novel therapeutic agents based on its pharmacological properties. Another area of interest is the investigation of its potential for the treatment of various neurological disorders. Additionally, further studies are needed to elucidate its mechanism of action and its effects on other physiological processes.
Synthesis Methods
CP-55,940 can be synthesized using a multistep process involving the condensation of cyclohexylamine and 3-(1-naphthoyl)indole followed by the addition of guanidine. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
CP-55,940 has been extensively used in scientific research to investigate the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease.
properties
CAS RN |
13860-67-8 |
|---|---|
Product Name |
1-(3-(Cyclohexylamino)propyl)guanidine |
Molecular Formula |
C10H22N4 |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
2-[3-(cyclohexylamino)propyl]guanidine |
InChI |
InChI=1S/C10H22N4/c11-10(12)14-8-4-7-13-9-5-2-1-3-6-9/h9,13H,1-8H2,(H4,11,12,14) |
InChI Key |
JFCBDCWYMZCHTF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCCCN=C(N)N |
Canonical SMILES |
C1CCC(CC1)NCCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







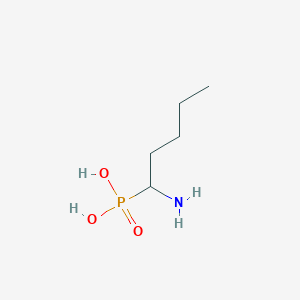

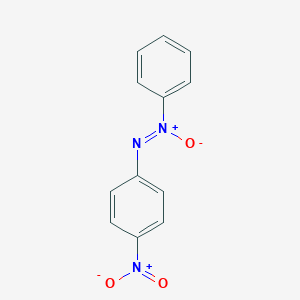

![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)
